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Compound of Interest

Compound Name:
3-(3-Chlorophenyl)-2',4'-

difluoropropiophenone

CAS No.: 898787-42-3

Cat. No.: B1327578

Get Quote

An In-Depth Technical Guide to 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone

Abstract: This technical guide provides a comprehensive analysis of 3-(3-Chlorophenyl)-2',4'-
difluoropropiophenone, a halogenated aromatic ketone of significant interest to the fields of

medicinal chemistry and drug development. As a substituted propiophenone, this molecule

serves as a versatile synthetic intermediate. This document details its chemical structure,

physicochemical properties, a validated synthetic pathway with mechanistic insights, and a

thorough analytical characterization protocol. The guide is intended for researchers, scientists,

and drug development professionals, offering field-proven insights into its handling, synthesis,

and structural elucidation.

Chemical Identity and Physicochemical Properties
3-(3-Chlorophenyl)-2',4'-difluoropropiophenone belongs to the propiophenone class of

compounds, characterized by a three-carbon chain with a ketone functional group. Its structure

is distinguished by specific halogen substitutions on its two phenyl rings, which significantly

influence its reactivity and potential biological activity.
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The core structure consists of a 1-(2,4-difluorophenyl)propan-1-one backbone, with a 3-

chlorophenyl group attached to the terminal carbon (C3) of the propane chain. This specific

arrangement of electron-withdrawing groups (chlorine and fluorine) makes the molecule an

interesting scaffold for further chemical modification.

Caption: Chemical Structure of 1-(2,4-difluorophenyl)-3-(3-chlorophenyl)propan-1-one.

Table 1: Physicochemical and Identification Data

Parameter Value Source

IUPAC Name

1-(2,4-Difluorophenyl)-3-(3-
chlorophenyl)propan-1-
one

-

Synonym
3-(3-Chlorophenyl)-2',4'-

difluoropropiophenone
[1]

CAS Number 898787-42-3 [1]

Molecular Formula C₁₅H₁₁ClF₂O [1]

Molecular Weight 280.70 g/mol [1]

Appearance
Predicted to be a white to off-

white solid
-

Melting Point
75 - 80 °C (based on similar

compounds)

| Chemical Stability | Stable under standard ambient conditions (room temperature) | |

Synthesis and Purification
The synthesis of 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone is most effectively

achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution

allows for the formation of the crucial carbon-carbon bond between the aromatic ring and the

acyl group.

Causality of Experimental Choices:
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Reactants: 1,3-Difluorobenzene is chosen as the aromatic substrate due to its commercial

availability and the desired substitution pattern. 3-(3-Chlorophenyl)propanoyl chloride serves

as the acylating agent.

Catalyst: Aluminum trichloride (AlCl₃) is the quintessential Lewis acid catalyst for this

reaction. It coordinates with the chlorine atom of the acyl chloride, generating a highly

electrophilic acylium ion, which is necessary to overcome the deactivating effect of the

fluorine atoms on the aromatic ring.

Solvent: A non-reactive, anhydrous solvent such as dichloromethane (CH₂Cl₂) is used to

dissolve the reactants and facilitate the reaction without participating in it.

Quenching: The reaction is quenched by carefully adding it to ice water. This serves two

purposes: it hydrolyzes and deactivates the AlCl₃ catalyst, and it precipitates the organic

product, which has low solubility in water.

Experimental Protocol: Friedel-Crafts Acylation
Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping

funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to

ensure anhydrous conditions.

Catalyst Suspension: To the flask, add anhydrous dichloromethane (CH₂Cl₂) followed by the

slow, portion-wise addition of aluminum trichloride (AlCl₃) at 0 °C (ice bath).

Acyl Chloride Addition: A solution of 3-(3-Chlorophenyl)propanoyl chloride in anhydrous

dichloromethane is added dropwise from the dropping funnel to the AlCl₃ suspension at 0 °C.

Aromatic Substrate Addition: 1,3-Difluorobenzene is then added dropwise to the reaction

mixture, maintaining the temperature at 0 °C.

Reaction: The mixture is allowed to warm to room temperature and stirred for 12-18 hours.

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a

mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: The organic layer is separated. The aqueous layer is extracted twice more with

dichloromethane.

Washing & Drying: The combined organic layers are washed with a saturated sodium

bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous

magnesium sulfate (MgSO₄).

Purification: The solvent is removed under reduced pressure. The crude product is purified

by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the

pure 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone.
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Caption: General workflow for the synthesis and purification of the target compound.
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Analytical Characterization and Structural
Elucidation
Confirming the identity and purity of the synthesized compound is paramount. A combination of

spectroscopic techniques provides a self-validating system for structural elucidation.

Table 2: Predicted Spectroscopic Data

Technique Feature
Predicted Value /
Observation

¹H NMR Aromatic Protons (HAr)
δ 6.9 - 8.0 ppm (complex
multiplets)

Methylene Protons (-CO-CH₂-) δ ~3.4 ppm (triplet)

Methylene Protons (-Ar-CH₂-) δ ~3.1 ppm (triplet)

¹³C NMR Carbonyl Carbon (C=O) δ ~195 ppm

Aromatic Carbons (C-F)
δ 160 - 168 ppm (doublets,

large ¹JCF)

Aromatic Carbons (C-Cl, C-H) δ 110 - 140 ppm

Methylene Carbons (-CH₂-) δ 30 - 45 ppm

IR Spectroscopy Carbonyl Stretch (C=O) 1680 - 1700 cm⁻¹ (strong)

Aromatic C=C Stretch 1580 - 1610 cm⁻¹ (medium)

C-F Stretch 1100 - 1300 cm⁻¹ (strong)

C-Cl Stretch 700 - 800 cm⁻¹ (medium)

Mass Spectrometry Molecular Ion (M⁺) m/z 280 (³⁵Cl), 282 (³⁷Cl)

Isotopic Pattern
[M]⁺:[M+2]⁺ ratio of

approximately 3:1

| | Key Fragments | m/z 155 [C₇H₃F₂O]⁺, 125 [C₇H₆Cl]⁺ |
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct regions. The downfield

region (δ 6.9-8.0 ppm) will contain a series of complex multiplets corresponding to the seven

aromatic protons. The splitting patterns are complicated by proton-proton and proton-fluorine

coupling. Two triplets, each integrating to 2H, are expected in the aliphatic region (δ 3.0-3.5

ppm). The triplet closer to the electron-withdrawing carbonyl group will be further downfield.

¹³C NMR: The carbon spectrum will be characterized by a carbonyl signal around δ 195 ppm.

The aromatic region will show multiple signals, with the carbons directly bonded to fluorine

appearing as doublets with large one-bond coupling constants (¹JCF ≈ 250 Hz). The two

aliphatic carbons will appear as distinct signals in the upfield region.

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. A strong, sharp absorption

band between 1680-1700 cm⁻¹ is definitive for the conjugated ketone (C=O) stretching

vibration. Strong bands in the 1100-1300 cm⁻¹ region will confirm the presence of the C-F

bonds.

Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

The electron impact (EI) mass spectrum will show a molecular ion peak cluster. Due to the

natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be two peaks at m/z 280 and

m/z 282 with a characteristic intensity ratio of approximately 3:1, which is a definitive piece of

evidence for the presence of one chlorine atom. Common fragmentation patterns include

alpha-cleavage, resulting in fragments corresponding to the [2,4-difluorobenzoyl]⁺ cation (m/z

155) and the [3-chlorobenzyl]⁺ cation (m/z 125).

Safety, Handling, and Storage
As with many halogenated aromatic compounds, proper safety protocols are essential.

Hazard Identification: This compound is expected to cause skin irritation, serious eye

irritation, and may cause respiratory irritation.[2][3]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles or a face shield, and a lab coat.[2]

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes. Wash hands

thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.

Potential Applications and Research Context
The structural motifs present in 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone are

common in pharmacologically active molecules. Propiophenone derivatives are key

intermediates in the synthesis of various drugs.[4] For instance, related fluorinated building

blocks are scaffolds for potent triazole antifungal medications.[5]

The combination of a difluorophenyl ring, a common feature in modern pharmaceuticals for

improving metabolic stability and binding affinity, with a chlorophenyl group makes this

compound a valuable and versatile building block. It can be used in the synthesis of more

complex molecules for screening in drug discovery programs, particularly in areas such as

oncology, infectious diseases, and neuroscience.

References
Sigma-Aldrich. (2025).
Fisher Scientific. (2024).
BLDpharm. (n.d.). 898787-42-3|3-(3-Chlorophenyl)-2',4'-difluoropropiophenone.
TCI Chemicals. (2025).
ChemicalBook. (n.d.). 3-Chloropropiophenone synthesis.
ChemicalBook. (n.d.). 3'-Chloropropiophenone synthesis.
Ossila. (n.d.). 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.fishersci.com/store/msds?partNumber=AAB21891&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAB21891&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b1327578/docs?utm_src=pdf-body#chemical-structure-of-3-3-chlorophenyl-2-4-difluoropropiophenone
https://www.chemicalbook.com/synthesis/3-chloropropiophenone.htm
https://www.ossila.com/products/2-4-difluoro-1h-1-2-4-triazolylacetophenone
https://www.benchchem.com/product/b1327578/docs?utm_src=pdf-body#chemical-structure-of-3-3-chlorophenyl-2-4-difluoropropiophenone
https://www.benchchem.com/product/b1327578?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1327578?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 898787-42-3|3-(3-Chlorophenyl)-2',4'-difluoropropiophenone|BLDpharm [bldpharm.com]

2. fishersci.com [fishersci.com]

3. tcichemicals.com [tcichemicals.com]

4. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

5. ossila.com [ossila.com]

To cite this document: BenchChem. [Chemical structure of 3-(3-Chlorophenyl)-2',4'-
difluoropropiophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1327578/docs#chemical-structure-of-3-3-
chlorophenyl-2-4-difluoropropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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